5-Amino-3-chloropyridine-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-chloropyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H6Cl2N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-chloropyridine-2-carboxylic acid hydrochloride typically involves the chlorination of 5-amino-2-pyridinecarboxylic acid followed by the formation of the hydrochloride salt. One common method involves the use of thionyl chloride as a chlorinating agent under reflux conditions. The reaction is carried out in an inert solvent such as dichloromethane. After the chlorination step, the product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically purified using recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-chloropyridine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, which can replace the chlorine atom under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include azido derivatives and thiol-substituted compounds.
Oxidation Reactions: Products include nitro derivatives.
Reduction Reactions: Products include alcohol derivatives.
Scientific Research Applications
5-Amino-3-chloropyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-3-chloropyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved in this mechanism are often related to the inhibition of metabolic processes in cells.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-chloropyridine-2-carboxylic acid
- 2-Amino-5-chloropyridine
- 5-Amino-2-chloropyridine
Uniqueness
5-Amino-3-chloropyridine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring. This unique structure allows it to participate in a variety of chemical reactions that are not possible with other similar compounds. Additionally, its hydrochloride salt form enhances its solubility in water, making it more versatile for use in aqueous reactions.
Properties
Molecular Formula |
C6H6Cl2N2O2 |
---|---|
Molecular Weight |
209.03 g/mol |
IUPAC Name |
5-amino-3-chloropyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H5ClN2O2.ClH/c7-4-1-3(8)2-9-5(4)6(10)11;/h1-2H,8H2,(H,10,11);1H |
InChI Key |
ZRAPYXURZOJGDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.